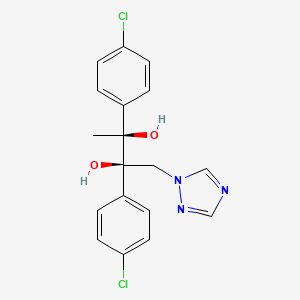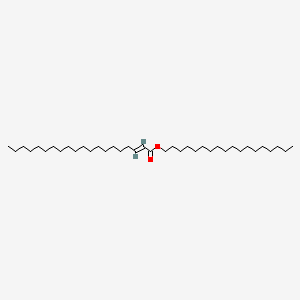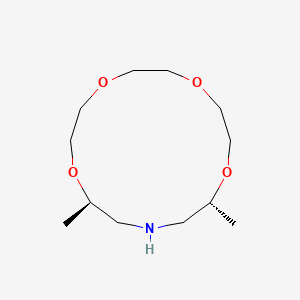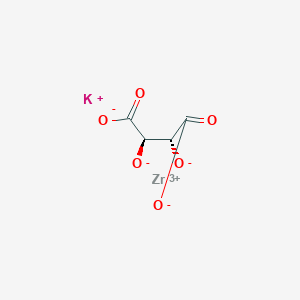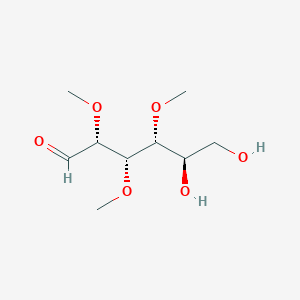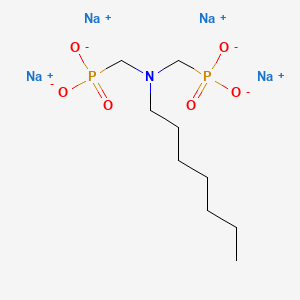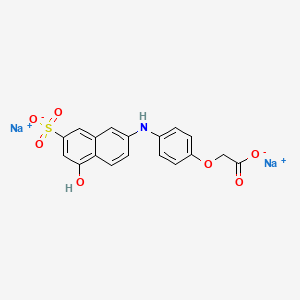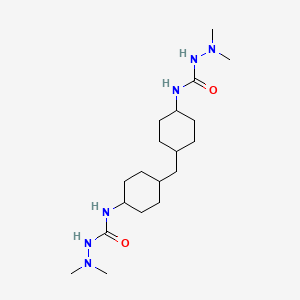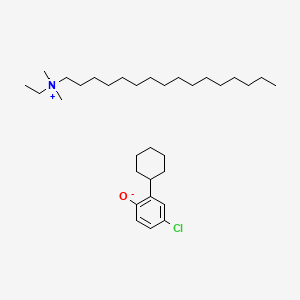
Einecs 300-843-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 300-843-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Einecs 300-843-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures. The industrial production methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 300-843-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Einecs 300-843-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the manufacture of various industrial products, including polymers, coatings, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Einecs 300-843-7 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Einecs 300-843-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison can focus on aspects such as:
Chemical Properties: Differences in solubility, stability, and reactivity.
Biological Activity: Variations in the biological effects and therapeutic potential.
Industrial Applications: Distinctions in their use in industrial processes and product formulations.
List of Similar Compounds
- Einecs 300-843-8
- Einecs 300-843-9
- Einecs 300-844-0
These similar compounds may share some properties with this compound but also exhibit unique characteristics that make them suitable for specific applications.
Eigenschaften
CAS-Nummer |
93963-97-4 |
|---|---|
Molekularformel |
C42H76O9 |
Molekulargewicht |
725.0 g/mol |
IUPAC-Name |
[(2R,3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxyethyl]oxolan-3-yl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C42H76O9/c1-3-5-7-21-27-35(44)29-23-17-13-9-11-15-19-25-31-39(47)50-38(33-43)42-41(37(46)34-49-42)51-40(48)32-26-20-16-12-10-14-18-24-30-36(45)28-22-8-6-4-2/h17-18,23-24,35-38,41-46H,3-16,19-22,25-34H2,1-2H3/b23-17-,24-18-/t35-,36-,37+,38-,41-,42-/m1/s1 |
InChI-Schlüssel |
ADTVXCHUIKAIQE-UUHBPYFBSA-N |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O)O |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


